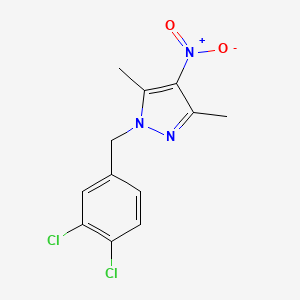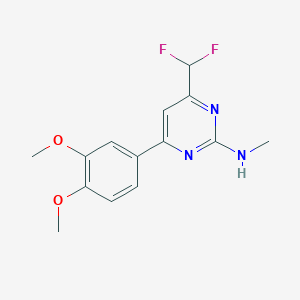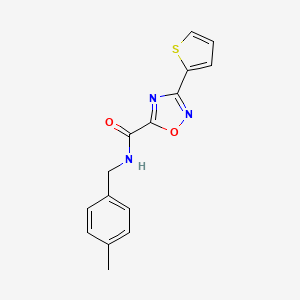
1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with dichlorobenzyl, dimethyl, and nitro groups
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride, 3,5-dimethylpyrazole, and nitric acid.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the reaction.
Synthetic Route: The synthetic route may involve the nitration of 3,5-dimethylpyrazole followed by the alkylation with 3,4-dichlorobenzyl chloride under controlled conditions to yield the desired product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the dichlorobenzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and various organic solvents, with reaction conditions tailored to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and other cellular processes, depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other pyrazole derivatives with different substituents, such as 1-(3,4-dichlorobenzyl)-3,5-dimethylpyrazole and 1-(3,4-dichlorobenzyl)-4-nitropyrazole.
Uniqueness: The presence of both dichlorobenzyl and nitro groups in the compound’s structure imparts unique chemical and biological properties, making it distinct from other pyrazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11Cl2N3O2 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-7-12(17(18)19)8(2)16(15-7)6-9-3-4-10(13)11(14)5-9/h3-5H,6H2,1-2H3 |
InChI Key |
FZTQKTRYQFCZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6-trimethyl-4-{4-(2-methylpropyl)-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921901.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921911.png)

![1-benzyl-6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921915.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10921918.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10921922.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10921927.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10921930.png)
![6-cyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921941.png)
![N-(2-ethoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921948.png)
![2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10921951.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10921953.png)
![3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921963.png)
